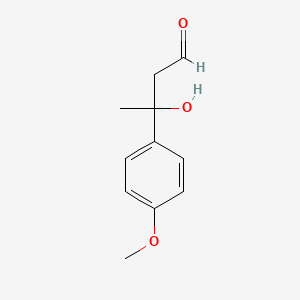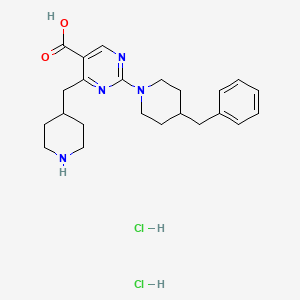
2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with piperidine and benzylpiperidine groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and benzylpiperidine groups. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidine core.
Piperidine: Used to introduce the piperidine groups.
Benzyl chloride: For the benzylation of piperidine.
The reaction conditions often involve:
Solvents: Such as dichloromethane or ethanol.
Catalysts: Including acids or bases to facilitate the reactions.
Temperature control: Reactions are typically carried out at controlled temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature regulation, and product isolation ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid: Without the dihydrochloride salt.
4-Benzylpiperidine: A simpler structure with only the benzylpiperidine group.
Pyrimidine derivatives: Various compounds with modifications to the pyrimidine core.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C23H32Cl2N4O2 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C23H30N4O2.2ClH/c28-22(29)20-16-25-23(26-21(20)15-18-6-10-24-11-7-18)27-12-8-19(9-13-27)14-17-4-2-1-3-5-17;;/h1-5,16,18-19,24H,6-15H2,(H,28,29);2*1H |
InChI Key |
OUHCHIFCUFPJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC(=NC=C2C(=O)O)N3CCC(CC3)CC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


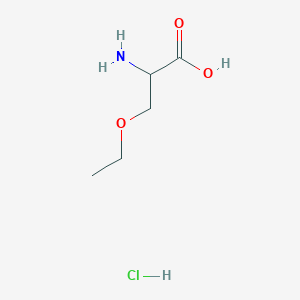
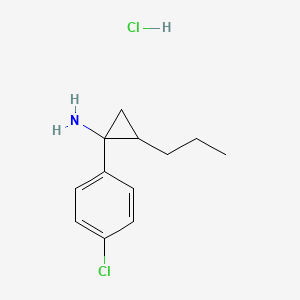
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
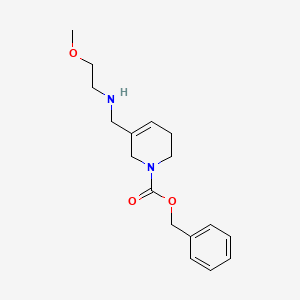
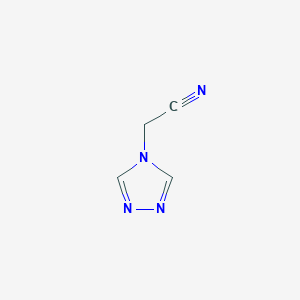

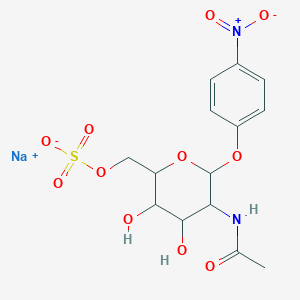
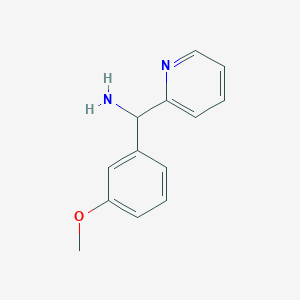
amine](/img/structure/B12314497.png)
